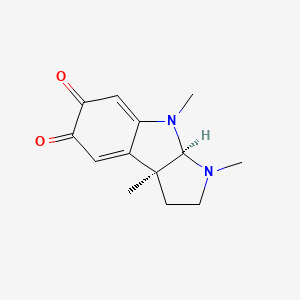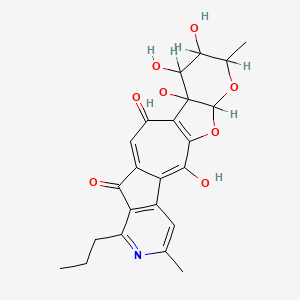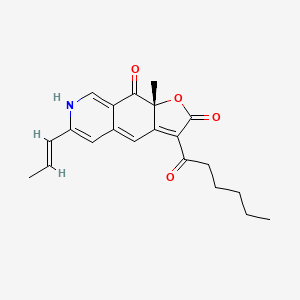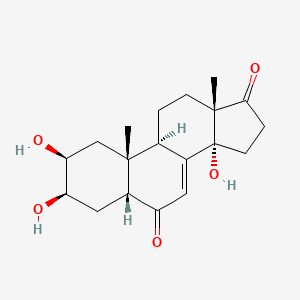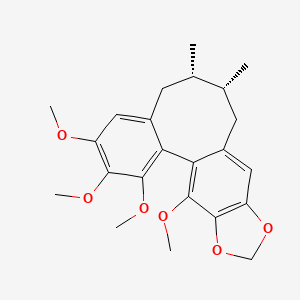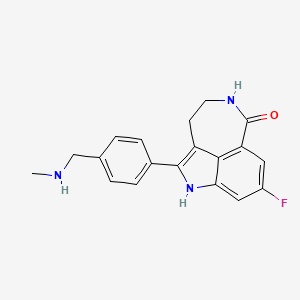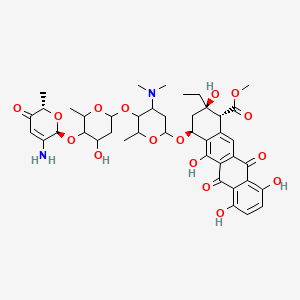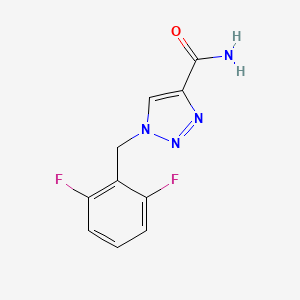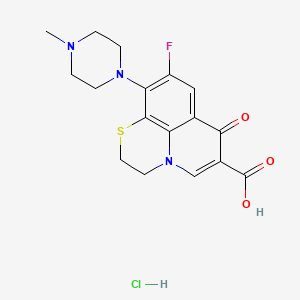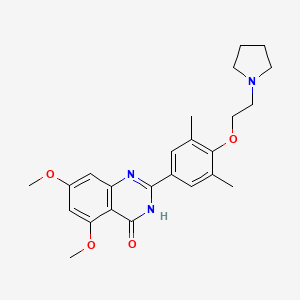
RVX-297
Overview
Description
RVX-297 is a novel, orally bioavailable inhibitor of bromodomain and extra-terminal domain proteins. These proteins are chromatin adapters that bind acetylated histone marks via two tandem bromodomains to regulate gene transcription. This compound has shown therapeutic effects in preclinical models of acute inflammation and autoimmune diseases .
Preparation Methods
The synthesis of RVX-297 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is structurally related to RVX-208, which is currently undergoing clinical trials for cardiovascular diseases .
Chemical Reactions Analysis
RVX-297 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RVX-297 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of bromodomain and extra-terminal domain proteins in gene transcription and chromatin remodeling.
Biology: The compound is used to investigate the mechanisms of inflammatory and autoimmune diseases at the molecular level.
Medicine: This compound has shown potential therapeutic effects in preclinical models of acute inflammation, rheumatoid arthritis, and multiple sclerosis
Mechanism of Action
RVX-297 exerts its effects by selectively inhibiting the bromodomain and extra-terminal domain proteins, particularly the second bromodomain. This inhibition disrupts the binding of these proteins to acetylated histone marks, leading to the suppression of inflammatory gene expression. The molecular targets of this compound include various bromodomain-containing proteins, and the pathways involved are related to the regulation of gene transcription and chromatin remodeling .
Comparison with Similar Compounds
RVX-297 is structurally related to RVX-208, another bromodomain and extra-terminal domain protein inhibitor. this compound has a higher selectivity for the second bromodomain and shows greater anti-inflammatory properties in preclinical models. Other similar compounds include:
RVX-208: Used in clinical trials for cardiovascular diseases.
JQ1: A pan-bromodomain inhibitor with broad-spectrum activity.
I-BET762: Another bromodomain inhibitor with potential therapeutic applications in cancer and inflammation
This compound’s uniqueness lies in its selectivity for the second bromodomain and its potent anti-inflammatory effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZDYFRDRHRZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



